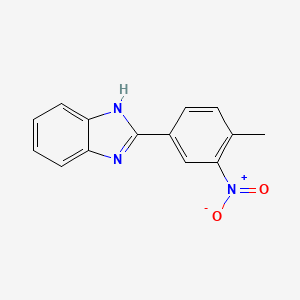
2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a difluorophenyl group, a piperidinyl group, and a quinazolinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenylboronic acid and the appropriate halogenated quinazolinone intermediate.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the difluorophenyl ring.
Aplicaciones Científicas De Investigación
2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is investigated for its potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound can influence various cellular pathways, such as apoptosis, cell proliferation, and differentiation, through its interactions with key molecular targets.
Comparación Con Compuestos Similares
2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)propionamide: This compound has a propionamide group instead of an acetamide group, which may affect its chemical properties and biological activities.
2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-yl-4H-quinazolin-3-yl)butyramide: The presence of a butyramide group introduces additional carbon atoms, potentially altering its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H20F2N4O2 |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
2-(3,4-difluorophenyl)-N-(4-oxo-2-piperidin-1-ylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H20F2N4O2/c22-16-9-8-14(12-17(16)23)13-19(28)25-27-20(29)15-6-2-3-7-18(15)24-21(27)26-10-4-1-5-11-26/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,25,28) |
Clave InChI |
OQQUYBAFJJOYDP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC(=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)





